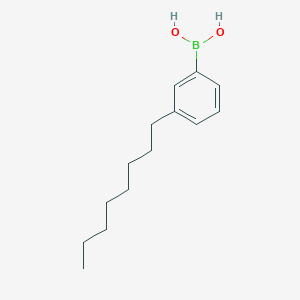

(3-Octylphenyl)boronic acid

Description

Properties

CAS No. |

435278-07-2 |

|---|---|

Molecular Formula |

C14H23BO2 |

Molecular Weight |

234.14 g/mol |

IUPAC Name |

(3-octylphenyl)boronic acid |

InChI |

InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-9-13-10-8-11-14(12-13)15(16)17/h8,10-12,16-17H,2-7,9H2,1H3 |

InChI Key |

GKBNKRRBJZOXFT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)CCCCCCCC)(O)O |

Origin of Product |

United States |

The Chemical Compound: 3 Octylphenyl Boronic Acid

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₃BO₂ |

| Molecular Weight | 234.14 g/mol nih.gov |

| Appearance | Likely a white or off-white solid at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents and poorly soluble in nonpolar solvents like hexanes. wikipedia.org |

Note: Some properties are inferred based on the general characteristics of arylboronic acids.

Synthesis and Manufacturing

The synthesis of (3-Octylphenyl)boronic acid would likely follow established methods for preparing arylboronic acids. A common route involves the reaction of a Grignard reagent, formed from 1-bromo-3-octylbenzene, with a trialkyl borate (B1201080) like trimethyl borate, followed by acidic workup. organic-chemistry.orggoogle.com Another viable method is the iridium-catalyzed borylation of 1-octylbenzene, followed by hydrolysis. acs.org

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a coupling partner in Suzuki-Miyaura reactions. The octyl group can introduce lipophilicity into the target molecule, which is a desirable property in various applications, including the synthesis of materials for organic electronics. It can also participate in other metal-catalyzed cross-coupling reactions and Petasis-type reactions. organic-chemistry.org

Applications in Materials Science

The long alkyl chain of this compound makes it a valuable building block in materials science. It can be used to create liquid crystalline materials and to functionalize polymers, imparting specific solubility and self-assembly properties. The boronic acid moiety allows for its incorporation into covalent organic frameworks (COFs) and other porous materials, where the octyl group can influence the material's interaction with its environment.

Synthetic Routes to this compound: A Comprehensive Overview

This compound, a valuable reagent in organic synthesis, belongs to the broader class of arylboronic acids. Its synthesis relies on established methodologies for the formation of the carbon-boron bond on an aromatic ring. This article delves into the primary synthetic strategies for preparing arylboronic acids in general, and then considers the specific nuances applicable to the synthesis of the title compound.

Reactivity and Mechanistic Investigations of 3 Octylphenyl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org (3-Octylphenyl)boronic acid, as an arylboronic acid, is a key participant in several of these transformations, most notably the Suzuki-Miyaura coupling, the Chan-Lam coupling, and rhodium-catalyzed addition reactions. acs.orgnih.gov The octyl group, being an electron-donating alkyl group, can influence the electronic properties of the phenyl ring, which in turn can affect the rates and efficiencies of these catalytic processes. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or pseudohalide. nih.gov For this compound, this reaction allows for the synthesis of various biaryl compounds, where the 3-octylphenyl moiety is connected to another aryl or vinyl group. This reaction is widely used due to the stability, low toxicity, and commercial availability of boronic acids. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps, initiated by a palladium(0) catalyst:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle. nih.gov

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the 3-octylphenyl group to the palladium, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The presence of the electron-donating octyl group on the phenyl ring of this compound can potentially accelerate the transmetalation step by increasing the electron density on the phenyl ring, making it a more effective nucleophile.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst and ligands. Palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used. nih.gov The ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

Phosphine (B1218219) Ligands: Electron-rich and sterically bulky phosphine ligands are often employed. Electron-rich ligands facilitate the oxidative addition step, while bulky ligands promote the final reductive elimination. nih.gov Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃).

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for Suzuki-Miyaura coupling. They are strong electron donors and can form very stable complexes with palladium, leading to highly active and long-lived catalysts, particularly for coupling with less reactive partners like aryl chlorides. nih.gov

For a substrate like this compound, catalyst systems that are effective for other arylboronic acids would be applicable. The choice would depend on the specific coupling partner.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Arylboronic Acids This table presents general catalyst systems known to be effective for Suzuki-Miyaura couplings with arylboronic acids, which would be applicable for reactions involving this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | Aryl bromides, chlorides |

| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Aryl bromides, triflates |

| PdCl₂(dppf) | (integrated) | K₂CO₃ | Toluene/Ethanol | Aryl iodides, bromides |

| Pd-PEPPSI-IPr | (integrated) | K₃PO₄ | t-Amyl alcohol | Aryl chlorides |

The Suzuki-Miyaura reaction is known for its broad substrate scope. This compound can be coupled with a wide variety of electrophilic partners.

Aryl Halides and Triflates: Aryl iodides, bromides, and triflates are excellent coupling partners. Aryl chlorides are more challenging but can be effectively coupled using specialized catalyst systems with bulky, electron-rich ligands. nih.gov The electronic nature of the aryl halide can also play a role; electron-withdrawing groups on the halide partner generally accelerate the oxidative addition step.

Vinyl Halides: Coupling with vinyl halides proceeds with retention of stereochemistry, providing access to substituted styrenes.

Alkyl Halides: While couplings with sp³-hybridized carbons are more challenging due to potential side reactions like β-hydride elimination, methods have been developed for the coupling of alkyl bromides. nih.gov

A potential limitation for this compound, as with other boronic acids, is the competing protodeboronation reaction, where the C-B bond is cleaved by a proton source. This can be more pronounced with electron-deficient or some heteroaryl boronic acids and under certain reaction conditions (e.g., high temperatures and prolonged reaction times). nih.gov However, the electron-donating nature of the octyl group likely mitigates this side reaction to some extent.

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, using a copper catalyst to couple boronic acids with N-H or O-H containing compounds. rsc.org This reaction is attractive as it can often be performed in air and at room temperature. acs.orgrsc.org For this compound, this reaction would yield 3-octylphenyl-substituted amines, ethers, and other heteroatom-containing molecules.

The general mechanism is believed to involve the formation of a copper(II)-aryl complex, which then interacts with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) species is proposed to form the final product and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. acs.org

The scope of nucleophiles for the Chan-Lam coupling is broad and includes:

Anilines and alkylamines

Phenols and alcohols

Amides, imides, and carbamates rsc.org

Table 2: Illustrative Examples of Chan-Lam Coupling with Arylboronic Acids This table shows general examples of Chan-Lam couplings, demonstrating the expected reactivity for this compound with various nucleophiles.

| Arylboronic Acid | Nucleophile | Copper Source | Conditions | Product Type |

| Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine, DCM, RT, Air | Diaryl amine |

| Phenylboronic acid | Phenol (B47542) | Cu(OAc)₂ | Pyridine, DCM, RT, Air | Diaryl ether |

| Phenylboronic acid | Imidazole | Cu(OAc)₂ | MeOH, RT, Air | N-Aryl imidazole |

| Phenylboronic acid | Benzyl (B1604629) alcohol | Cu(OAc)₂ | Toluene, 80 °C, Air | Aryl benzyl ether |

Rhodium catalysts can mediate the addition of arylboronic acids to various unsaturated functional groups, a reaction distinct from palladium-catalyzed cross-couplings. These reactions expand the utility of compounds like this compound for C-C bond formation.

One prominent example is the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds (ketones, esters, amides). This reaction, often carried out in an aqueous solvent system, forms a new C-C bond at the β-position of the unsaturated system. The mechanism is thought to involve transmetalation of the aryl group from boron to a rhodium(I) center, followed by insertion of the alkene into the rhodium-aryl bond and subsequent hydrolysis to release the product and regenerate the active catalyst.

Another important rhodium-catalyzed reaction is the addition to aldehydes. This process results in the formation of secondary alcohols. The reaction is highly chemoselective for aldehydes over ketones. The use of bulky and electron-donating phosphine ligands, such as tri(tert-butyl)phosphine, has been shown to significantly accelerate this transformation, even allowing it to proceed at room temperature.

Table 3: Representative Rhodium-Catalyzed Additions with Arylboronic Acids This table provides examples of rhodium-catalyzed additions, illustrating the potential transformations for this compound.

| Arylboronic Acid | Unsaturated Substrate | Rhodium Catalyst | Ligand | Conditions | Product Type |

| Phenylboronic acid | Cyclohexenone | [Rh(acac)(CO)₂] | BINAP | Dioxane/Water, 100 °C | 3-Phenylcyclohexanone |

| Phenylboronic acid | Benzaldehyde | [Rh(acac)(CO)₂] | P(t-Bu)₃ | Dioxane, RT | Diphenylmethanol |

| Phenylboronic acid | Methyl acrylate | [Rh(acac)(C₂H₄)₂] | BINAP | Dioxane/Water, 100 °C | Methyl 3-phenylpropanoate |

| Phenylboronic acid | 1-Hexyne | [Rh(acac)(C₂H₄)₂] | Pyridyl phosphine | Water, 80 °C | 1-Phenyl-1-hexene |

Copper-Promoted Cross-Coupling Reactions

This compound is a viable coupling partner in copper-promoted cross-coupling reactions, which are powerful methods for the formation of carbon-heteroatom bonds. A notable example is the Chan-Lam coupling, which allows for the formation of aryl-nitrogen bonds. organic-chemistry.org

A simple and efficient copper-promoted N-monoalkylation of anilines using alkyl boronic acids has been developed. This reaction, carried out in refluxing dioxane, facilitates the functionalization of a wide array of anilines in a single step. organic-chemistry.org It effectively circumvents common issues in traditional alkylation methods, such as over-alkylation and the need for toxic reagents or protecting groups. organic-chemistry.org The methodology has proven effective for coupling various alkylboronic acids, including primary, secondary, cyclic, and branched variants. organic-chemistry.org This approach expands the scope of Chan-Lam-Evans reactions to include alkylboronic acids, offering a mild and efficient route for N-functionalization. organic-chemistry.org

The reaction mechanism of the Chan-Lam coupling generally involves the deprotonation of the amine, coordination of the amine to the copper(II) center, followed by transmetalation where the organic group from the boronic acid is transferred to the copper. Subsequent reductive elimination from a copper(III) species, formed by oxidation, yields the final product and regenerates a copper(I) species, which is then reoxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. wikipedia.org The use of copper(II) fluoride (B91410) as a promoter has been shown to improve yields and shorten reaction times in some Chan-Lam-Evans couplings, particularly for sterically hindered substrates. bme.hu

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Key Features |

| This compound | Anilines | Copper(II) acetate | Dioxane | Selective N-monoalkylation, avoids over-alkylation. organic-chemistry.org |

| Arylboronic acids | Phenols | Copper(II) fluoride | Pyridine | Higher yields and shorter reaction times, especially for hindered phenols. bme.hu |

| Arylboronic acids | Thiols | Copper(II) oxide | - | Efficient coupling to form aryl thioethers. researchgate.net |

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the reactants. nih.gov this compound is a valuable component in several MCRs due to the versatile reactivity of the boronic acid moiety.

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of a wide variety of compounds, including α-amino acids, amino alcohols, and other biologically relevant molecules. wikipedia.orgorganic-chemistry.org

The reaction is typically performed at room temperature in solvents like dichloromethane (B109758) and can tolerate a wide range of functional groups. organic-chemistry.org The scope of the Petasis reaction is broad, encompassing secondary amines, sterically hindered primary amines, hydrazines, and anilines. organic-chemistry.org While alkenyl and electron-rich or neutral (hetero)aryl boronic acids are common substrates, electron-poor boronic acids can also be used, sometimes requiring elevated temperatures. organic-chemistry.org

A significant application of the Petasis reaction is the synthesis of α-amino acids by using glyoxylic acid as the carbonyl component. wikipedia.org This approach offers a direct route to unnatural α-amino acids, avoiding the use of toxic reagents often associated with methods like the Strecker synthesis. organic-chemistry.org Recent advancements have expanded the Petasis reaction to include alkyl boronic acids through a radical-based mechanism, enabling the synthesis of C(sp³)-rich amines. nih.gov

| Amine Component | Carbonyl Component | Boronic Acid Component | Key Features |

| Secondary amines, anilines | Aldehydes, glyoxylic acid | This compound | Forms substituted amines and α-amino acids. wikipedia.orgorganic-chemistry.org |

| Aliphatic amines | o-Phenolic ketones | Alkyl boronic acids | Visible-light mediated, synthesizes α-tertiary o-hydroxybenzylamines. nih.gov |

| Amines | Aldehydes | Alkyl boronates | Radical-based, provides access to C(sp³)-rich amines. nih.gov |

This compound can participate in other condensation and cycloaddition reactions. Boronic acids are known to catalyze Diels-Alder reactions of α,β-unsaturated carboxylic acids. researchgate.net This catalytic activity is attributed to the formation of a more reactive acylboronate intermediate, which lowers the LUMO of the dienophile. researchgate.net

Furthermore, boronic acids can undergo condensation reactions with phenols and aldehydes to form benzodioxaborinines. asianpubs.org These reactions can often be performed under solvent-free conditions, providing an environmentally friendly synthetic route. asianpubs.org The resulting benzodioxaborinines are versatile intermediates for various organic transformations. asianpubs.org

Boron-substituted 1,3-dienes have also been utilized as key components in multicomponent processes, often involving a Diels-Alder cycloaddition as a key step. d-nb.info The resulting boron-containing cycloadducts can be further functionalized, for example, through subsequent palladium-catalyzed cross-coupling reactions. d-nb.info While specific examples involving this compound in these particular cycloadditions are not detailed in the provided results, its general reactivity suggests its potential applicability.

| Reaction Type | Reactants | Key Features |

| Diels-Alder Cycloaddition | 2-Alkynoic acids, dienes | Catalyzed by boronic acids, produces polysubstituted aromatic carboxylic acids. researchgate.net |

| Condensation | Phenols, aldehydes, phenylboronic acid | Solvent-free synthesis of benzodioxaborinines. asianpubs.org |

| Cycloaddition/Cross-Coupling | Boron-substituted 1,3-dienes, dienophiles, aryl halides | One-pot sequence to form complex cyclic structures. d-nb.info |

Lewis Acidic Reactivity of this compound

Boronic acids, including this compound, are Lewis acids due to the electron-deficient boron atom. wikipedia.orgnih.gov This Lewis acidity allows them to interact with and activate various functional groups, making them useful as organocatalysts.

The Lewis acidic nature of boronic acids enables them to form reversible covalent bonds with molecules containing vicinal or sometimes 1,3-substituted Lewis base donors like alcohols and amines. wikipedia.org This interaction is fundamental to their role in catalysis and molecular recognition. Boronic acids can activate alcohols, facilitating their direct transformation into other useful products under mild conditions, thus avoiding the need for wasteful stoichiometric activation. rsc.org

In the context of the Petasis reaction, the initial step involves the formation of an iminium ion from the amine and aldehyde. The boronic acid then interacts with this intermediate. organic-chemistry.org A recent study has shown that visible light can enable the addition of organoboronic acids to sterically hindered ketimines formed from aliphatic amines and o-phenolic ketones. nih.gov This three-component coupling reaction delivers a diverse range of α-tertiary o-hydroxybenzylamines. nih.gov The mechanism involves the formation of a phenol-ketimine boronate complex. nih.gov

| Interacting Functional Group | Reaction Type | Key Features |

| Alcohols | Catalytic activation | Reversible covalent bond formation enables electrophilic activation of alcohols. rsc.org |

| Amines and Aldehydes | Petasis Reaction | Forms substituted amines through interaction with an iminium ion intermediate. organic-chemistry.org |

| Aliphatic amines and o-Phenolic ketones | Photochemical Three-Component Coupling | Forms α-tertiary o-hydroxybenzylamines via a phenol-ketimine boronate complex. nih.gov |

Boronic acids can act as catalysts for the activation of carboxylic acids. rsc.org This activation facilitates various transformations, such as the formation of amides from amines. rsc.org Ortho-substituted arylboronic acids have been shown to be effective organocatalysts for the electrophilic activation of carboxylic acids for subsequent reactions. google.com

The activation of α,β-unsaturated carboxylic acids by boronic acids can promote their participation in Diels-Alder reactions. google.com This catalytic approach offers a mild and efficient alternative to traditional Lewis acid catalysis. researchgate.net The proposed mechanism involves the formation of a monoacylated hemiboronic ester intermediate, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the unsaturated acid, thereby accelerating the cycloaddition. researchgate.net This strategy circumvents the issues of polymerization or degradation often encountered with stronger Lewis acids. researchgate.net

| Activated Species | Subsequent Reaction | Catalyst | Key Features |

| Carboxylic acids | Amide formation | Boronic acids | Electrophilic activation of the carboxylic acid. rsc.org |

| α,β-Unsaturated carboxylic acids | Diels-Alder reaction | Ortho-substituted arylboronic acids | LUMO-lowering effect via a covalent intermediate. researchgate.netgoogle.com |

| Carboxylic acids | Decarboxylative borylation | Photocatalyst with guanidine (B92328) additive | Direct conversion of carboxylic acids to boronic acids. nih.gov |

Oxidative Reactivity and Stability

Mechanisms of Oxidation

The oxidation of arylboronic acids, including this compound, is a significant degradation pathway. This process, often referred to as oxidative deboronation, results in the cleavage of the carbon-boron bond and the formation of a phenol and boric acid. nih.gov This transformation is typically initiated by reactive oxygen species (ROS). nih.gov

The generally accepted mechanism for the oxidation of arylboronic acids involves the following key steps:

Nucleophilic Attack: The empty p-orbital of the boron atom in the boronic acid is susceptible to nucleophilic attack by a reactive oxygen species, such as a hydroperoxide anion (HOO⁻). nih.govresearchgate.netwiley-vch.de This initial interaction forms a boronate intermediate.

1,2-Aryl Migration: The subsequent and often rate-limiting step is a 1,2-shift, where the aryl group (in this case, the 3-octylphenyl group) migrates from the boron atom to the adjacent oxygen atom. pnas.org This rearrangement leads to the formation of a labile borate (B1201080) ester. nih.gov

Hydrolysis: The resulting borate ester is unstable and readily undergoes hydrolysis to yield the corresponding phenol (3-octylphenol) and boric acid. nih.gov

This oxidative degradation can be mediated by various oxidants. For instance, studies on peptide boronic acid derivatives have shown that hydrogen peroxide can facilitate the cleavage of the boronic acid group to yield an alcohol. nih.gov Furthermore, cytochrome P450 enzymes have been implicated in the oxidative deboronation of bortezomib, a peptide boronic acid, through a mechanism involving the incorporation of oxygen from O₂. acs.org

The rate of oxidation can be influenced by the pH of the environment. At physiological pH, the oxidation rates of phenylboronic acid and its esters are comparable to those of thiols, highlighting their susceptibility to oxidation in biological contexts. nih.govpnas.orgmit.edu

Strategies for Enhancing Oxidative Stability

Several strategies have been developed to mitigate the oxidative degradation of boronic acids, thereby enhancing their stability and expanding their applicability. These strategies primarily focus on modulating the electronic properties of the boron atom to reduce its susceptibility to nucleophilic attack.

One effective approach is to decrease the electron density on the boron atom. This can be achieved by introducing electron-withdrawing groups on the aryl ring or by forming intramolecular coordination complexes. researchgate.netpnas.org By making the boron atom more electron-deficient, the rate-limiting 1,2-aryl migration step can be slowed down. pnas.org

A particularly successful strategy involves the formation of intramolecular cyclic esters. For example, converting a boronic acid into a boralactone, where a pendant carboxyl group coordinates with the boron atom, has been shown to dramatically increase oxidative stability. nih.govpnas.orgnih.gov Computational and experimental analyses have revealed that this increased resistance to oxidation stems from the diminished stabilization of the developing p-orbital on the boron atom in the transition state of the oxidation reaction. pnas.orgnih.govdigitellinc.com Research has demonstrated that a boralactone can be up to 10,000-fold more resistant to oxidation compared to the parent boronic acid. nih.govresearchgate.netnih.govpnas.org

The table below summarizes the relative oxidative stability of different boronic acid derivatives, illustrating the impact of structural modifications.

| Compound Type | Stabilizing Feature | Relative Oxidative Stability Enhancement | Reference |

| Phenylboronic acid (PBA) | Baseline | 1x | nih.gov |

| Boronate ester (BL) | Cyclic ester formation | Modest | nih.govdigitellinc.com |

| Boralactone (BOL) | Intramolecular carboxyl coordination | 10,000x | nih.govresearchgate.netnih.govpnas.org |

These strategies provide a foundation for the rational design of more robust boronic acid-containing molecules for various applications by improving their metabolic and chemical stability. digitellinc.com

Applications of 3 Octylphenyl Boronic Acid in Advanced Materials and Polymer Science

Incorporation into Polymeric Architectures

The integration of (3-octylphenyl)boronic acid into polymer structures is a key area of research, enabling the development of functional polymers with responsive and tunable characteristics.

To incorporate this compound into a polymer, it must first be converted into a polymerizable monomer. This process typically involves attaching a reactive group, such as a vinyl, acrylate, or acrylamide (B121943) group, to the phenyl ring of the boronic acid. rsc.org The synthesis of these monomers can be challenging, but it is a critical step in creating boronic acid-decorated copolymers. rsc.org The specific synthetic pathway chosen can influence the Lewis acidity of the boronic acid moiety, which is crucial for the intended application of the resulting polymer. rsc.org

| Polymerizable Group | Monomer Type | Reference |

|---|---|---|

| Acrylamide | Acrylamides | rsc.org |

| Methacrylamide | Methacrylamides | rsc.org |

| Acrylate | Acrylates | rsc.org |

| Methacrylate | Methacrylates | rsc.org |

| Styrenic | Styrenics | rsc.org |

Once a suitable monomer containing this compound has been synthesized, it can be polymerized using various techniques. Radical polymerization is a common method for polymerizing vinyl monomers. rsc.org Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer good control over the polymerization process, allowing for the synthesis of well-defined block copolymers. nih.govresearchgate.net

An alternative approach is post-polymerization modification. utexas.eduresearchgate.net In this method, a pre-formed polymer with reactive sites is modified to include the this compound group. utexas.edu This can be an effective strategy when the direct polymerization of the boronic acid-containing monomer is difficult or inefficient. utexas.edu For instance, a polymer with pendant groups amenable to reaction with this compound could be used as a scaffold.

| Polymerization Method | Description | Reference |

|---|---|---|

| Polymerization of unprotected boronic acid monomers | Direct polymerization of monomers where the boronic acid group is not protected. | rsc.org |

| Polymerization of protected boronate ester monomers | The boronic acid group is protected as a boronate ester during polymerization and later deprotected. | rsc.org |

| Post-polymerization modification | Incorporation of the boronic acid group onto an existing polymer chain. | rsc.orgutexas.edu |

Achieving regioselectivity and structural control during polymerization is crucial for tailoring the properties of the final material. e3s-conferences.org In the context of polymers containing this compound, this means controlling the orientation and placement of the boronic acid groups along the polymer chain. While specific research on the regioselective polymerization of this compound is limited, studies on related systems offer insights. For instance, the use of directing groups or specific catalysts can influence the regioselectivity of polymerization reactions involving arylboronic acids. acs.org

The synthesis of highly regioregular polymers, such as poly(3-hexylthiophene-2,5-diyl), has been achieved using Suzuki-Miyaura polymerization with N-methyliminodiacetic acid (MIDA) boronate ester thienyl monomers. researchgate.net This approach ensures exclusively head-to-tail couplings, leading to a well-defined polymer structure. researchgate.net A similar strategy could potentially be applied to monomers derived from this compound to achieve a high degree of structural control.

Role in Covalent Organic Frameworks (COFs) and Porous Materials

This compound can also serve as a building block for the creation of Covalent Organic Frameworks (COFs) and other porous materials. rsc.org COFs are a class of crystalline porous polymers with well-defined structures, making them promising for applications in gas storage, separation, and catalysis. researchgate.net

The synthesis of boronic-acid-derived COFs is a bottom-up approach where molecular building blocks are connected to form extended, porous structures. rsc.org The specific geometry and connectivity of the building blocks determine the topology and pore structure of the resulting COF. rsc.org

The incorporation of functional groups, such as the octyl group from this compound, into the COF structure can be used to tune its porosity and surface area. nih.gov The long alkyl chain of the octyl group can influence the packing of the COF layers and the size of the pores within the material. By strategically choosing the building blocks, it is possible to design COFs with specific pore sizes and chemical environments. nih.gov

The modular nature of COFs allows for their pore geometries and chemical functionalities to be fine-tuned independently. nih.gov This means that by using a building block like this compound, researchers can introduce hydrophobicity into the pores, which could be advantageous for specific applications, such as the selective adsorption of nonpolar molecules. The surface area of porous materials is a critical factor in their performance, and the use of functionalized building blocks can lead to materials with high specific surface areas. nih.govresearchgate.net

Organic Electronic Materials and Optoelectronic Applications

This compound is a valuable monomer for the synthesis of π-conjugated polymers and oligomers, which are foundational materials in organic electronics. mdpi.com Its primary role is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov In this reaction, the boronic acid group couples with an organohalide (e.g., an aryl bromide or iodide) on another monomer to form a new carbon-carbon bond. nih.gov By repeatedly applying this reaction, chemists can link different aromatic units together, building up the long, alternating single- and double-bond backbone that defines a conjugated polymer. mdpi.com

The synthesis of precisely defined, sequence-controlled oligomers and polymers can be achieved using boronate-tag assisted solution-phase strategies. nih.gov This iterative approach allows for the step-by-step addition of monomer units, providing exact control over the final polymer structure, which is crucial for tuning its electronic and optical properties. nih.gov The versatility of the Suzuki coupling reaction allows this compound to be combined with a wide variety of other aromatic monomers, enabling the creation of a vast library of polymers with tailored characteristics for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting devices (OLEDs). mdpi.com

The octylphenyl moiety of this compound plays a critical role in determining the physical properties of the resulting conjugated polymers. The long, flexible octyl side chain is primarily introduced to enhance the solubility of the otherwise rigid polymer backbone in common organic solvents. mdpi.com This improved solubility is essential for solution-based processing techniques, such as spin-coating or inkjet printing, which are used to fabricate thin films for electronic devices. mdpi.com

Beyond solubility, the octylphenyl group significantly influences the self-assembly and morphology of the polymer in the solid state. researchgate.net The way polymer chains pack together in a thin film—a process driven by π-π stacking of the conjugated backbones—is a key determinant of the material's charge transport properties. mdpi.com The octyl side chains mediate the intermolecular interactions, affecting the orientation and ordering of the polymer chains. researchgate.net For example, they can promote an "edge-on" lamellar morphology, where the π-stacking direction is parallel to the substrate, which is often favorable for charge transportation in transistors. mdpi.com The interplay between the rigid conjugated backbone and the flexible alkyl side chains dictates the hierarchical assembly of the polymer from the molecular scale to the mesoscale, ultimately controlling the performance of the final optoelectronic device. nsf.gov

| Property | Influence of Octylphenyl Moiety |

| Solubility | The nonpolar octyl chain increases solubility in organic solvents, enabling solution processing. mdpi.com |

| Self-Assembly | The side chains mediate intermolecular packing and can promote ordered structures. researchgate.net |

| Charge Transport | The resulting film morphology (e.g., edge-on vs. face-on orientation) directly impacts charge mobility. mdpi.com |

Supramolecular Assemblies and Self-Healing Materials

This compound is a key component in the field of dynamic covalent chemistry, which utilizes reversible chemical reactions to create adaptable and responsive materials. researchgate.net The core of this functionality lies in the ability of the boronic acid group to form reversible covalent bonds with diols (molecules containing two hydroxyl groups). researchgate.netacs.orgnih.gov This reaction produces cyclic boronate esters. researchgate.netacs.orgnih.gov

Unlike typical covalent bonds, the formation and cleavage of boronate esters are in a state of dynamic equilibrium. semanticscholar.org This equilibrium can be easily shifted by external stimuli such as changes in pH, temperature, or the presence of water, allowing the bonds to be broken and reformed on demand. acs.orgsemanticscholar.org This reversible nature is the hallmark of dynamic covalent chemistry and enables the design of materials that can adapt to their environment. researchgate.net For instance, polymers cross-linked with boronate ester bonds can exhibit self-healing properties; when the material is damaged, the reversible bonds can break and reform across the fractured interface, restoring the material's integrity. scribd.comrsc.org This process can often occur under ambient conditions, particularly in the presence of moisture, which facilitates the bond exchange. semanticscholar.orgscribd.com

The dynamic and reversible nature of the boronic acid-diol interaction is a powerful tool for designing complex, self-assembling supramolecular systems. rsc.org Because the formation of boronate esters is reversible, the constituent molecules can continuously connect, disconnect, and rearrange until they settle into the most thermodynamically stable architecture. acs.orgnih.gov This "error-correcting" feature allows for the spontaneous and precise formation of well-defined structures. acs.orgnih.gov

Researchers have leveraged this principle to construct a variety of self-organizing systems, including intricate macrocycles, molecular cages, capsules, and dynamic polymers. acs.orgnih.gov By designing molecules with specific geometries and multiple boronic acid or diol sites, it is possible to direct their assembly into predictable, higher-order structures. rsc.org The incorporation of the this compound moiety into such systems would add another layer of control, where the hydrophobic and steric properties of the octylphenyl group can influence the packing and aggregation of the resulting supramolecular assemblies. rsc.org These systems are of great interest for applications ranging from molecular sensing to responsive gel materials. rsc.org

Advanced Characterization and Analytical Methodologies for 3 Octylphenyl Boronic Acid

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopy is fundamental to the structural analysis of (3-Octylphenyl)boronic acid, providing detailed information about its atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B, ¹⁷O NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the types and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the octyl chain, and the acidic protons of the boronic acid group. The aromatic region typically displays complex multiplets corresponding to the four protons on the 1,3-disubstituted benzene (B151609) ring. The octyl group produces a series of signals in the upfield region, including a characteristic triplet for the terminal methyl group and overlapping multiplets for the methylene (B1212753) (CH₂) groups. The two protons of the B(OH)₂ group often appear as a single, broad resonance that can exchange with deuterium (B1214612) when D₂O is added.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show six distinct signals for the aromatic carbons and eight signals for the carbons of the octyl chain. Notably, the ipso-carbon atom directly attached to the boron atom often exhibits a very broad signal or may not be detected at all due to quadrupolar relaxation effects from the adjacent boron nucleus. rsc.org

¹¹B NMR Spectroscopy : As boron has NMR-active isotopes (¹¹B is 80.1% abundant and has a spin I = 3/2), ¹¹B NMR is an indispensable technique for directly probing the environment of the boron atom. nsf.govnih.gov For arylboronic acids like this compound, the boron atom is typically in a trigonal planar (sp²) hybridization state. This environment gives rise to a characteristic chemical shift in the ¹¹B NMR spectrum, generally appearing in the range of δ 27–30 ppm (relative to BF₃·OEt₂). rsc.orgspectrabase.com The chemical shift is sensitive to the electronic environment; upon interaction with Lewis bases (e.g., diols, amines), the boron center can become tetracoordinate (sp³), resulting in a significant upfield shift in the spectrum. nsf.govnih.gov This technique is particularly useful for studying complexation and reaction mechanisms. nsf.gov

¹⁷O NMR Spectroscopy : While theoretically possible, ¹⁷O NMR spectroscopy is not a routine technique for the characterization of boronic acids. The low natural abundance of the ¹⁷O isotope (0.038%) and its quadrupolar nature (I = 5/2) lead to very broad signals and low sensitivity, making it technically challenging and rarely employed for this class of compounds.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description of Signal |

| ¹H | ~ 7.2 - 7.8 | Aromatic protons (Ar-H), complex multiplet patterns typical for a 1,3-disubstituted ring. |

| ¹H | ~ 4.5 - 5.5 | Boronic acid protons (-B(OH)₂), broad singlet, exchangeable with D₂O. |

| ¹H | ~ 2.6 | Methylene protons adjacent to the aromatic ring (Ar-CH₂-), triplet. |

| ¹H | ~ 1.2 - 1.6 | Methylene protons of the octyl chain (-(CH₂)₆-), broad multiplet. |

| ¹H | ~ 0.9 | Terminal methyl protons (-CH₃), triplet. |

| ¹³C | ~ 125 - 145 | Aromatic carbons (Ar-C). The ipso-carbon attached to boron may be broad or unobserved. |

| ¹³C | ~ 14 - 35 | Aliphatic carbons of the octyl chain. |

| ¹¹B | ~ 27 - 30 | Trigonal planar (sp²) boron atom of the free boronic acid. rsc.org |

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : The analysis of boronic acids by MS can be complex due to their propensity to undergo dehydration in the gas phase to form cyclic trimers known as boroxines. This can lead to the observation of ions at much higher m/z values than the monomeric molecular ion. Electron impact (EI) ionization often leads to extensive fragmentation. Electrospray ionization (ESI) is a softer ionization technique commonly used with liquid chromatography, which can detect the protonated molecule [M+H]⁺ or other adducts. researchgate.net The fragmentation pattern of phenylboronic acids often involves characteristic losses. nih.gov For this compound, fragmentation would likely involve cleavage of the octyl chain, producing a series of daughter ions separated by 14 amu (CH₂), as well as the formation of highly stable boron-containing fragments such as BO⁻ and BO₂⁻ in negative ion mode. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass and for confirming the identity of this compound by matching its exact mass to the calculated theoretical value.

Table 2: Predicted Mass Spectrometric Fragments for this compound (C₁₄H₂₃BO₂) - Exact Mass: 234.1791

| Ion/Fragment Formula | Predicted m/z | Description |

| [C₁₄H₂₃BO₂ + H]⁺ | 235.1869 | Protonated molecular ion (positive ESI mode). |

| [C₁₄H₂₃BO₂ - H]⁻ | 233.1713 | Deprotonated molecular ion (negative ESI mode). |

| [C₁₄H₂₁B]⁺ | 196.1764 | Loss of two water molecules (H₂O). |

| [C₇H₇BO₂]⁺ | 134.0539 | Benzylic cleavage with loss of a heptyl radical (C₇H₁₅). |

| [C₆H₅BO]⁺• | 104.0434 | Fragment resulting from cleavage of the C-B bond and octyl group. |

| [BO₂]⁻ | 43.80 | Boron dioxide anion, a common fragment in negative ion mode. nih.gov |

| [BO]⁻ | 26.80 | Boron monoxide anion, another characteristic fragment in negative ion mode. nih.gov |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by several key absorption bands. A very prominent, broad band is expected in the 3200–3600 cm⁻¹ region, which corresponds to the O-H stretching of the hydrogen-bonded B(OH)₂ groups. cdnsciencepub.comcdnsciencepub.comresearchgate.net A strong, sharp band around 1350 cm⁻¹ is characteristic of the asymmetric B-O stretching vibration. researchgate.netnist.gov The C-B stretching vibration typically appears in the 1000-1100 cm⁻¹ range. researchgate.net Other expected signals include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the octyl chain (below 3000 cm⁻¹), and aromatic C=C stretching vibrations in the 1400–1600 cm⁻¹ region. cdnsciencepub.com

Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For arylboronic acids, Raman spectroscopy can also be used to identify key functional groups. It is particularly useful for observing symmetric vibrations, which may be weak or absent in the IR spectrum. The spectra of boronic acids can be used to study their presence and distribution in various matrices.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200–3600 | O–H stretch (hydrogen-bonded) | Strong, Broad |

| 3000–3100 | Aromatic C–H stretch | Medium |

| 2850–2960 | Aliphatic C–H stretch (octyl chain) | Strong |

| 1600, 1475 | Aromatic C=C stretch | Medium-Strong |

| ~1350 | Asymmetric B–O stretch | Strong |

| ~1080 | B–C stretch | Medium |

| ~650-700 | O–B–O deformation | Medium |

Data inferred from studies on phenylboronic acid and its derivatives. cdnsciencepub.comcdnsciencepub.comresearchgate.netnist.gov

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported in the searched literature, the solid-state behavior can be predicted based on the well-documented structure of phenylboronic acid and other arylboronic acids. wiley-vch.dewiley-vch.de

Table 4: Typical Crystallographic Data for Phenylboronic Acid (as a reference)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| Key Feature | Hydrogen-bonded dimers |

| B-O Bond Length | ~1.35–1.38 Å |

| C-B Bond Length | ~1.55–1.59 Å |

| Hydrogen Bond (O-H···O) | Two per dimer forming an 8-membered ring |

Data based on the known crystal structure of phenylboronic acid. wiley-vch.de

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Ultra-High Performance Liquid Chromatography (UPLC)

UPLC is a high-resolution separation technique that uses columns packed with smaller particles (<2 µm) to achieve faster analysis times and greater separation efficiency compared to conventional HPLC. rsc.org Reversed-phase UPLC is the most common mode for analyzing boronic acids.

For this compound, its significant hydrophobicity, conferred by the C₈ alkyl chain, makes it well-suited for reversed-phase chromatography. The compound would be strongly retained on a nonpolar stationary phase, such as a C18 column. A typical mobile phase would consist of a gradient mixture of an aqueous solvent (often containing a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgwaters.com Due to its octyl group, this compound would exhibit a significantly longer retention time than less hydrophobic analogues like phenylboronic acid or tolylboronic acid under identical conditions. Detection is commonly performed using a UV detector, as the phenyl ring is a strong chromophore, or coupled with a mass spectrometer (UPLC-MS) for enhanced sensitivity and specificity. rsc.org

Table 5: Representative UPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | Acquity BEH C18 or equivalent (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient starting with a high percentage of A, increasing to a high percentage of B. |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temp. | 30 - 40 °C |

| Detection | UV (e.g., at 254 nm) and/or ESI-MS |

| Expected Elution | Later elution compared to phenylboronic acid due to higher hydrophobicity. |

Conditions are representative and based on established methods for arylboronic acids. rsc.orgwaters.com

Gas Chromatography (GC)

Gas chromatography (GC) analysis of arylboronic acids, including this compound, presents unique challenges primarily due to their low volatility and thermal instability. Direct analysis is often unsuitable as these compounds can degrade in the high temperatures of the GC inlet and column, or they may not elute at all. nih.govresearchgate.net Consequently, synthetic chemists frequently utilize GC and Gas Chromatography-Mass Spectrometry (GC-MS) to monitor chemical reactions involving boronic compounds rather than for direct purity analysis of the final boronic acid product. chromatographyonline.com

When GC-MS is employed, it is typically for the analysis of more volatile boronic esters or for tracking the consumption of reagents and the formation of products in reactions like the Suzuki-Miyaura coupling. chromatographyonline.comubc.ca However, issues such as poor peak shape and contamination of the GC system can arise. To mitigate these challenges, derivatization techniques can be employed to convert the boronic acid to a more volatile and thermally stable form before injection. A common approach for analyzing certain boronic species involves derivatization to their corresponding pinacol (B44631) esters. chromatographyonline.com

For the analysis of impurities like bis(pinacolato)diboron (B136004) (BPD) in drug substances, direct GC-MS analysis has been successfully applied. chromatographyonline.com The table below outlines typical, generalized conditions for such an analysis, which could be adapted for methods involving this compound or its derivatives.

Table 1: Representative GC-MS Conditions for Boron Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Agilent 7890B GC with 5977A MSD | chromatographyonline.com |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | chromatographyonline.com |

| Carrier Gas | Helium at a constant flow of 2 mL/min | chromatographyonline.com |

| Inlet Temperature | 250 °C | chromatographyonline.com |

| Injection Mode | Split (e.g., 100:1 ratio) | chromatographyonline.com |

| Oven Program | Initial 80°C (hold 3 min), ramp at 15°C/min to 250°C (hold 5 min) | chromatographyonline.com |

| MS Detection | Electron Ionization (EI), Scan or Single Ion Monitoring (SIM) mode | chromatographyonline.comnih.gov |

Quantitative Analysis Methods

Quantitative analysis of this compound requires methods that can ensure both accuracy and stability of the analyte during measurement. The primary techniques employed for arylboronic acids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each with specific advantages and challenges.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity assessment. However, a significant challenge is the on-column hydrolysis of boronic acids or their esters, which can lead to inaccurate quantification. researchgate.net To overcome this, specific strategies are necessary, such as using columns with low silanol (B1196071) activity (e.g., Waters XTerra MS C18) and avoiding acidic modifiers in the mobile phase. researchgate.net In some cases, using non-aqueous, aprotic diluents and highly basic mobile phases (pH > 12) can stabilize reactive boronate esters and allow for accurate analysis. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry has also been developed for the high-throughput analysis of a wide range of boronic acids, offering run times as short as one minute without pre-derivatization. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): As discussed previously, GC-MS is highly sensitive but often requires derivatization to handle the non-volatile nature of boronic acids. chromatographyonline.comnih.gov It is particularly useful for quantifying trace-level boronic impurities in active pharmaceutical ingredients (APIs). chromatographyonline.com For instance, mutagenic impurities such as tetrahydroxydiboron (B82485) (BBA) can be derivatized to the more volatile bis(pinacolato)diboron (BPD) and quantified at parts-per-million (ppm) levels. chromatographyonline.com

For trace-level impurity analysis, GC-MS is a powerful tool. A method for detecting the impurity bis(pinacolato)diboron (BPD) in a pharmaceutical matrix achieved a limit of detection (LOD) of 0.0625 µg/mL, which corresponds to 2.5 ppm, and a limit of quantification (LOQ) of 0.25 µg/mL. chromatographyonline.com For tetrahydroxydiboron (BBA), derivatization followed by GC-MS analysis resulted in quantitation limits of 30 ppm. chromatographyonline.com

Liquid chromatography-mass spectrometry (LC-MS/MS) methods can also offer excellent sensitivity. A validated UHPLC-MS method for a range of boronic acids reported an LOD of 0.1 µg and an LOQ of 1.0 µg for most of the tested compounds. rsc.org More advanced LC-MS/MS methods for quantifying mutagenic boronic acid impurities have achieved LODs and LOQs in the range of 0.02 to 20 µg/mL and 0.2 to 100 µg/mL, respectively. researchgate.net

Table 2: Examples of Detection Limits in Boronic Acid Analysis

| Analyte/Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| Bis(pinacolato)diboron (BPD) by GC-MS | 0.0625 µg/mL (2.5 ppm) | 0.25 µg/mL | chromatographyonline.com |

| General Boronic Acids by UHPLC-MS | 0.1 µg | 1.0 µg | rsc.org |

| Boric Acid (derivatized) by GC-MS | 0.04 µg/L | Not Reported | nih.gov |

| Boronate Ester Impurities by SFC-MS | 0.01 ppm | 0.03 ppm | acs.org |

Analytical methodologies are crucial for monitoring the progress of reactions involving this compound, such as in Suzuki-Miyaura cross-coupling, and for assessing the purity of the resulting products. ubc.cashoko-sc.co.jpyoutube.com

Reaction Monitoring: Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for real-time reaction monitoring. shoko-sc.co.jpthieme-connect.com A key challenge with boronic acids is their poor visualization on TLC plates under UV light. This can be overcome by using specific staining agents. A highly effective method involves briefly dipping the developed TLC plate into a solution of alizarin, which complexes with the boronic acid to produce a bright yellow-orange fluorescent spot under 366 nm UV light. thieme-connect.comwur.nl This allows for the clear visualization of the consumption of the boronic acid starting material. thieme-connect.com

Purity Assessment: Following a synthesis, the purity of this compound must be rigorously assessed. While TLC provides qualitative information, HPLC is the preferred method for quantitative purity determination. nih.govresearchgate.net As noted, careful method development is required to prevent on-column degradation. researchgate.net Purification of the crude product is often achieved through techniques such as recrystallization or column chromatography. researchgate.net An alternative purification strategy involves treating the crude boronic acid with a base to form a salt, which can be separated from non-acidic impurities by solvent extraction, followed by acidification to regenerate the pure boronic acid. researchgate.net

Advanced Analytical Probes for Specific Interactions

The boronic acid functional group is a versatile recognition motif in the design of advanced analytical probes and chemosensors. nih.gov This capability stems from its ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-cis-diol functionalities, such as carbohydrates, glycoproteins, and catecholamines. nih.govrsc.orgnih.gov

When a boronic acid, such as an appropriately functionalized derivative of this compound, is conjugated to a fluorophore, its binding to a diol can trigger a change in the fluorescence signal. nih.govrsc.org This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength, providing a detectable signal for the presence of the target analyte. nih.gov The octyl chain on the phenyl ring of this compound imparts significant lipophilicity, which could be exploited to design probes that partition into cell membranes or interact with hydrophobic binding pockets.

These boronic acid-based probes have been incorporated into various platforms, including nanoparticles, quantum dots, and polymers, to create sophisticated sensing systems. nih.govmdpi.com The design of these probes often involves linking the boronic acid recognition unit to a signaling unit (e.g., a fluorescent molecule) to translate the binding event into a measurable output.

Table 3: Examples of Arylboronic Acid-Based Analytical Probes

| Probe Type | Target Analyte | Detection Principle | Reference |

|---|---|---|---|

| Fluorescent Arylboronic Acid | Mycolactone (a polyketide toxin) | Binding to 1,3-diol enhances fluorescence intensity. | mdpi.com |

| Anthracene-based Boronic Acid | Carbohydrates (e.g., Glucose) | Binding to diols modulates photoinduced electron transfer (PET), changing fluorescence. | nih.gov |

| Boronic acid-functionalized Quantum Dots (QDs) | Glycoproteins (e.g., HRP, Transferrin) | Binding of glycoprotein (B1211001) restores fluorescence quenched by the boronic acid moiety. | nih.gov |

| Boronic acid-functionalized Nanosilica | cis-Diol molecules (e.g., Alizarin Red S) | Binding and enrichment of diol-containing molecules for separation/detection. | acs.org |

Computational and Theoretical Studies of 3 Octylphenyl Boronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. For arylboronic acids, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have been shown to provide reliable results for geometry optimization, vibrational frequencies, and electronic properties. nih.govresearchgate.net

The electronic structure of (3-Octylphenyl)boronic acid is characterized by the interplay between the aromatic phenyl ring, the electron-withdrawing boronic acid group [-B(OH)₂], and the electron-donating octyl side chain. DFT calculations can elucidate this interplay by mapping the distribution of electron density and determining the energies and shapes of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. For arylboronic acids, the HOMO is typically distributed over the π-system of the phenyl ring, while the LUMO is often localized on the boronic acid moiety, specifically the empty p-orbital of the boron atom. The octyl group, being a weak electron-donating group, would slightly raise the energy of the HOMO, influencing the HOMO-LUMO energy gap. This gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net Analysis of similar compounds shows that electronic transitions often involve electron transfer from the HOMO to the LUMO. lodz.plbibliotekanauki.pl

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl groups, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. nih.govresearchgate.net The hydrogen atoms of the hydroxyl groups would exhibit positive potential (blue), marking them as hydrogen bond donors. The phenyl ring and the aliphatic octyl chain would show a relatively neutral potential (green).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution and intramolecular interactions. For arylboronic acids, NBO analysis reveals significant charge delocalization from the oxygen lone pairs to the empty p-orbital of the boron atom. It also quantifies the polarization of the C-B and B-O bonds. researchgate.net

A hypothetical table of calculated electronic properties for the most stable conformer of this compound is presented below.

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. researchgate.net |

| Dipole Moment | ~2.5 D | A measure of the molecule's overall polarity. researchgate.net |

The flexibility of this compound arises from rotations around several key single bonds. Conformational analysis using DFT helps identify the most stable arrangements (conformers) and the energy barriers between them.

Rotation of the Boronic Acid Group: The orientation of the two hydroxyl groups attached to the boron atom gives rise to different conformers. By calculating the potential energy surface (PES) as a function of the C-B-O-H dihedral angles, stable conformers can be identified. longdom.org For phenylboronic acids, four primary conformers are typically considered: anti-syn, syn-anti, syn-syn, and anti-anti. longdom.orgmdpi.com The anti-syn and syn-anti conformers are often found to be the most stable due to minimized steric hindrance and potential intramolecular interactions. longdom.org

Rotation around the C-B Bond: Rotation around the carbon-boron bond is another important conformational degree of freedom. The rotational barrier is influenced by steric interactions between the hydroxyl groups and the ortho-hydrogens of the phenyl ring, as well as electronic effects like π-conjugation. rsc.org

Octyl Chain Conformations: The long octyl chain can adopt numerous conformations. While a fully extended (all-trans) conformation is often the lowest in energy in the gas phase, folded conformations can be stabilized by intermolecular interactions in condensed phases.

Computational studies on similar molecules show that the energy differences between the primary conformers of the boronic acid group are typically small, on the order of 1-4 kcal/mol. longdom.org

| Conformer (B(OH)₂ group) | Relative Energy (kcal/mol) (Illustrative) | Description |

| anti-syn | 0.00 | Most stable conformer, set as reference. longdom.org |

| syn-anti | 0.25 | Nearly isoenergetic with the anti-syn conformer. longdom.org |

| syn-syn | 1.47 | Higher in energy due to steric repulsion between OH groups. longdom.org |

| anti-anti | 3.86 | Highest in energy due to steric clashes. longdom.org |

The rotational barrier for the C-N bond in some amide systems, determined by DFT, can be around 23 kcal/mol, which corresponds well with experimental values. mdpi.com Similar calculations would be applied to determine the rotational barriers in this compound. nih.govbiomedres.usmdpi.com

DFT calculations are a reliable method for predicting various spectroscopic data, which can aid in the structural characterization of the molecule.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated for the stable conformers of this compound. These calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.govresearchgate.net The calculations allow for a detailed assignment of vibrational modes, such as the O-H stretching, B-O stretching, and phenyl ring vibrations, based on the potential energy distribution (PED). dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. longdom.orgdntb.gov.ua The calculations can identify the nature of the electronic transitions, for instance, π → π* transitions within the aromatic ring. lodz.plbibliotekanauki.pl

An illustrative table of predicted key vibrational frequencies is provided below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Description |

| O-H Stretch | ~3650 | Stretching of the hydroxyl groups in the boronic acid. |

| C-H Stretch (Aromatic) | ~3100-3000 | Stretching of C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | ~2950-2850 | Stretching of C-H bonds in the octyl chain. |

| C=C Stretch (Aromatic) | ~1600-1450 | Phenyl ring skeletal vibrations. |

| B-O Stretch | ~1350 | Asymmetric stretching of the B-O bonds. |

| B-C Stretch | ~1200 | Stretching of the boron-carbon bond. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into dynamic processes and properties in condensed phases.

MD simulations are particularly useful for studying how this compound interacts with solvent molecules and with itself. dovepress.comnih.gov The molecule's amphiphilic nature—with a hydrophilic boronic acid head and a long hydrophobic octyl tail—suggests complex behavior in different solvents. nih.govresearchgate.net

In Polar Solvents (e.g., Water): In an aqueous environment, the boronic acid group would form strong hydrogen bonds with water molecules. The hydrophobic octyl tails would tend to avoid water, leading to potential self-assembly into micelles or other aggregates to minimize the exposure of the hydrophobic chains to the solvent. MD simulations can model this aggregation process and characterize the structure of the resulting assemblies.

In Nonpolar Solvents (e.g., Toluene): In a nonpolar solvent, the hydrophobic octyl chain would be well-solvated. The polar boronic acid groups, however, would be poorly solvated and would likely interact with each other, potentially forming hydrogen-bonded dimers or larger oligomers.

Radial Distribution Functions (RDFs): MD simulations can generate RDFs to quantify the probability of finding a solvent molecule or another solute molecule at a certain distance from a specific atom or group in this compound. mdpi.com This provides a detailed picture of the local solvation shell structure and intermolecular packing.

Mechanistic Pathways Elucidation Through Computational Modeling

Computational modeling is a cornerstone for elucidating the mechanisms of chemical reactions involving arylboronic acids, such as the Suzuki-Miyaura cross-coupling reaction. researchgate.net By modeling the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction pathway can be constructed.

DFT calculations are used to:

Optimize Geometries: Determine the lowest-energy structures of all species along the reaction coordinate.

Locate Transition States: Identify the highest-energy point along the minimum energy path connecting reactants and products. This is a critical step in understanding the kinetics of a reaction.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, which governs the reaction rate. mdpi.com

For a reaction like the Suzuki coupling, computational studies can investigate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. These models can clarify the role of the ligands, the solvent, and the specific structure of the boronic acid in influencing the reaction's efficiency and outcome. mdpi.comnih.gov

Transition State Characterization and Reaction Energetics

Boronic acids are key reagents in many chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. Computational studies, often using quantum theory, have been instrumental in characterizing the elusive transition states and intermediates involved in these processes. nih.gov

For arylboronic acids in general, the key transmetalation step in the Suzuki-Miyaura reaction involves the transfer of the organic group (the 3-octylphenyl group in this case) from the boron atom to a transition metal catalyst, typically palladium. nih.gov Computational analysis has identified crucial intermediates containing a Pd-O-B linkage. nih.gov Two primary mechanistic pathways are often considered: one involving a tricoordinate boronic acid complex and another involving a tetracoordinate boronate complex. nih.gov The energetics of these pathways are influenced by factors such as the solvent, the ligands on the palladium catalyst, and the presence of a base.

The characterization of boronic acid transition states is also critical in their function as enzyme inhibitors. Boronic acids can mimic the transition state of substrate hydrolysis by forming a stable, tetrahedral adduct with catalytic serine residues in enzymes like β-lactamases. nih.govresearchgate.net The boron atom acts as an electrophile that covalently bonds with the serine hydroxyl group, resembling the transition state of the natural reaction. nih.govnih.gov The energetics of this binding are influenced by hydrogen bonding interactions within the enzyme's active site. nih.gov

Structure-Reactivity Relationships

The reactivity of arylboronic acids is governed by the electronic and steric properties of the substituents on the phenyl ring. nih.gov The octyl group at the meta-position of this compound is an electron-donating group through induction. This influences the Lewis acidity of the boron atom and, consequently, its reactivity.

Key structure-reactivity relationships for arylboronic acids include:

Lewis Acidity and pKa: The acidity of a boronic acid (its pKa) is a critical parameter. Electron-withdrawing groups on the aromatic ring generally decrease the pKa, making the boronic acid more acidic and facilitating the formation of the reactive tetrahedral boronate species. nih.gov Conversely, electron-donating groups, like the octyl group, would be expected to increase the pKa relative to unsubstituted phenylboronic acid. The equilibrium between the neutral trigonal form and the anionic tetrahedral form is pH-dependent and crucial for reactions like diol binding. nih.govnih.gov

Binding Affinity: Boronic acids are known for their ability to form reversible covalent complexes with diols, such as sugars. nih.govnih.gov The strength of this interaction (the binding constant) is related to the pKa of the boronic acid and the pH of the solution. semanticscholar.org The structure-reactivity relationships established for various phenylboronic acids show a clear dependence of diol binding affinity on the electronic nature of the ring substituents. nih.gov

Table 1: General Structure-Reactivity Principles for Arylboronic Acids

| Property | Effect of Electron-Donating Groups (e.g., Octyl) | Effect of Electron-Withdrawing Groups |

|---|---|---|

| Lewis Acidity | Decreased | Increased |

| pKa | Increased | Decreased |

| Reactivity in Suzuki Coupling | Generally Lower | Generally Higher |

| Diol Binding Affinity | pH-dependent, complex relationship | pH-dependent, complex relationship |

This table is an interactive representation of general principles observed for arylboronic acids.

Predictive Modeling for Materials Design and Catalytic Activity

Predictive modeling, utilizing machine learning (ML) and artificial intelligence (AI), is an emerging field in chemistry for accelerating the design of new materials and catalysts. researchgate.net These data-driven approaches aim to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). researchgate.net

For materials design, predictive models can be used to forecast the properties of polymers or other materials incorporating this compound. For instance, in the context of polymers, ML models can predict properties like the glass transition temperature based on the chemical structure of the monomer units. nih.gov The input for these models typically consists of numerical representations of the molecular structure, known as fingerprints or descriptors, which capture topological, electronic, and steric features. nih.govnih.gov

In catalysis, predictive modeling can help in the design of more efficient catalysts or in predicting the outcome of catalytic reactions. For reactions involving boronic acids, models could be developed to predict catalytic activity based on descriptors for the boronic acid, the catalyst, and the reaction conditions. publicnow.com For example, models have been used to correlate the structure of catalysts with their electrochemical performance. By analyzing large datasets of reactions, ML can identify non-obvious relationships and guide the rational design of new catalytic systems. laccei.org

While specific predictive models for this compound were not found, the general framework involves:

Data Collection: Assembling a dataset of molecules (e.g., different substituted boronic acids) with experimentally measured properties or activities. nih.gov

Descriptor Generation: Calculating molecular descriptors that numerically represent the chemical structures. nih.gov

Model Training: Using ML algorithms (e.g., regression, neural networks) to learn the relationship between the descriptors and the target property. nih.gov

Validation and Prediction: Validating the model's accuracy and using it to predict the properties of new, untested molecules like this compound. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Improved Sustainability

Future research will likely focus on developing more sustainable and environmentally friendly synthetic methods for (3-Octylphenyl)boronic acid and other alkylphenylboronic acids. While traditional methods like the Grignard reaction are effective, they often involve harsh reagents and generate significant waste. nih.govgoogle.com Green chemistry approaches are becoming increasingly important in chemical synthesis. thieme-connect.comresearchgate.net

Key areas for development include:

Catalytic C-H Borylation: Direct, transition metal-catalyzed C-H borylation of octylbenzene (B124392) would be a more atom-economical approach, avoiding the need for pre-functionalized starting materials like aryl halides.

Flow Chemistry: Continuous flow synthesis could offer improved safety, scalability, and efficiency, with better control over reaction parameters and reduced solvent usage.

Bio-based Solvents and Catalysts: The exploration of renewable solvents and catalysts derived from biological sources could significantly reduce the environmental footprint of the synthesis.

Photoredox Catalysis: Visible-light-mediated synthesis offers a milder and more sustainable alternative to traditional methods that often require high temperatures. acs.org

The development of these green synthetic routes will be crucial for the large-scale and cost-effective production of this compound for its potential applications.

Exploration of New Reactivity Modes and Catalytic Cycles

The boronic acid group is a versatile functional group, and future research is expected to uncover new reactivity modes and catalytic applications for this compound. While its use in Suzuki-Miyaura cross-coupling is well-established for arylboronic acids in general, the presence of the long alkyl chain could influence its catalytic activity and open up new possibilities.

Emerging areas of investigation include:

Micellar Catalysis: The amphiphilic nature of this compound could enable its use as a catalyst in aqueous media, where it could form micelles and facilitate reactions between hydrophobic substrates.

Phase-Transfer Catalysis: The ability of the octyl group to enhance solubility in organic phases could be exploited in phase-transfer catalysis, where it could transport reactants across the phase boundary.

Asymmetric Catalysis: Chiral derivatives of this compound could be developed as ligands or catalysts for asymmetric transformations, where the sterically demanding octyl group could play a role in inducing stereoselectivity.

Boronic Acid-Catalyzed Reactions: Beyond cross-coupling, boronic acids can catalyze a variety of organic transformations, such as acylations and condensations. nih.gov The specific properties of this compound in these catalytic cycles remain to be explored.

A deeper understanding of the reactivity of this compound will undoubtedly lead to the development of novel and efficient catalytic systems.

Integration into Advanced Functional Materials and Devices

The unique combination of a reactive boronic acid head group and a hydrophobic tail makes this compound a promising building block for advanced functional materials. researchgate.net Its amphiphilic character can be harnessed to create ordered structures with tailored properties for a range of applications.

Future research in this area could focus on: